molecular formula C14H15N3O2 B11706954 N-[[4-(dimethylamino)benzylidene]amino]-2-furamide

N-[[4-(dimethylamino)benzylidene]amino]-2-furamide

Cat. No.: B11706954
M. Wt: 257.29 g/mol
InChI Key: GUQGVNCMOYZRHM-XNTDXEJSSA-N
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Description

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a furan ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazides.

Scientific Research Applications

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-THIENYLACETOHYDRAZIDE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a furan ring and a dimethylamino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-17(2)12-7-5-11(6-8-12)10-15-16-14(18)13-4-3-9-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+

InChI Key

GUQGVNCMOYZRHM-XNTDXEJSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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